molecular formula C14H13ClN2O3S B5515234 [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

Cat. No.: B5515234
M. Wt: 324.8 g/mol
InChI Key: GZEBWBPIAMOOLG-UHFFFAOYSA-N
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Description

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is a thiazole derivative with a 4-chlorobenzoyl amide group at the 2-position and an ethyl ester at the acetic acid moiety. Its molecular formula is C₁₄H₁₃ClN₂O₃S, and it serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting metabolic disorders like type II diabetes . The compound’s structure combines a thiazole core (known for bioactivity) with a lipophilic 4-chlorobenzoyl group, enhancing membrane permeability and target binding .

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEBWBPIAMOOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester typically involves the condensation of 4-chlorobenzoyl chloride with thiazole-4-yl-acetic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the benzoylamino moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and benzoylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

4-Bromo-benzoylamino Analog
  • Structure: [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester (C₁₄H₁₃BrN₂O₃S).
  • Comparison: Replacing chlorine with bromine increases molecular weight (296.73 → 341.23 g/mol) and polarizability.
2,5-Dichlorobenzenesulfonyl Analog
  • Structure: Ethyl [2-(2,5-dichloro-benzenesulfonylamino)-thiazol-4-yl]-acetate (C₁₃H₁₂Cl₂N₂O₄S₂).
  • Comparison: The sulfonamide group (-SO₂NH-) replaces the benzoylamino (-CONH-) moiety. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~17), affecting solubility and hydrogen-bonding capacity. The dichloro substitution adds steric hindrance, possibly reducing metabolic oxidation .

Modifications to the Acetic Acid Moiety

Methoxyimino Derivatives
  • Example: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.
  • Comparison: The methoxyimino group (-N-OCH₃) introduces a planar oxime structure, which can chelate metal ions or form hydrogen bonds. This modification is critical in cephalosporin antibiotics (e.g., ceftriaxone) for β-lactamase resistance .
Glyoxylate Derivatives
  • Example: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate.
  • Comparison : Replacing the methylene group (-CH₂-) in acetate with a carbonyl (-CO-) increases electrophilicity, enabling nucleophilic attacks in synthesis. Glyoxylates are precursors for antiallergic and anti-inflammatory agents .

Aryl Group Replacements

Pyridin-4-yl Analog
  • Structure : (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester.
  • Comparison : The pyridine ring introduces a basic nitrogen, improving water solubility. Pyridine-containing thiazoles often show enhanced binding to kinase targets (e.g., glucokinase) due to π-π stacking interactions .
4-Methoxyphenyl Analog
  • Structure : Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate.
  • However, it may reduce metabolic stability compared to the electron-withdrawing chloro group .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity
[2-(4-Cl-benzoylamino)-thiazol-4-yl]-AA ethyl ester C₁₄H₁₃ClN₂O₃S 296.73 4-Cl-benzoylamino Glucokinase activation
4-Bromo analog C₁₄H₁₃BrN₂O₃S 341.23 4-Br-benzoylamino Antimicrobial
2,5-Dichloro-sulfonamide analog C₁₃H₁₂Cl₂N₂O₄S₂ 395.28 2,5-Cl₂-benzenesulfonyl Not reported
(Z)-Methoxyimino derivative C₉H₁₂N₃O₄S 273.28 Methoxyimino Antibiotic intermediate

Biological Activity

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester (CAS No. 329699-54-9) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following molecular formula: C14H13ClN2O3S, with a molecular weight of approximately 324.783 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against a range of bacterial strains. The presence of the chloro-benzoyl moiety in this compound is hypothesized to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented extensively. For instance, compounds structurally similar to [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester have shown promising results in reducing inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antitumor Activity

Recent studies have investigated the antitumor properties of thiazole derivatives. In vitro assays have shown that [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was observed with an IC50 value indicating moderate potency against specific cancer types.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives, including [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester P. aeruginosa 30 µg/mL

Study 2: Anti-inflammatory Activity

In a model of carrageenan-induced paw edema in rats, the compound was administered at doses of 100 mg/kg and 200 mg/kg. Results showed a significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory properties.

TreatmentDose (mg/kg)Paw Swelling Reduction (%)
Control-0
Standard (Ibuprofen)1075
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester 100 60
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester 200 80

The biological activity of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Its structural components may facilitate interactions with bacterial membranes.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial disruption.

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